N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide
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Overview
Description
DBU is a chemical compound that belongs to the class of amidine compounds. It is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base .
Synthesis Analysis
DBU is commercially available and is produced synthetically. It may also be isolated from the sea sponge Niphates digitalis .Molecular Structure Analysis
DBU has a bicyclic structure with two nitrogen atoms incorporated into the ring system .Chemical Reactions Analysis
DBU is used as a reagent in organic chemistry. It is used as a ligand and base. As a base, protonation occurs at the imine nitrogen .Physical And Chemical Properties Analysis
DBU is a colorless liquid with a molar mass of 152.241 g/mol. It has a density of 1.018 g/mL. It has a melting point of -70 °C and a boiling point of 261 °C .Scientific Research Applications
Vasopressin Receptor Antagonism
A study by Ohkawa et al. (1999) focuses on the synthesis and characterization of a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives, which exhibit antagonistic activity for vasopressin V1 and V2 receptors. These compounds, including one closely related to the requested chemical, demonstrated high affinity for the V2 receptor and lower affinity for the V1 receptor. This research suggests potential applications in disorders related to vasopressin receptors (Ohkawa et al., 1999).
Antiproliferative Effects on Cancer Cells
Kim et al. (2011) investigated the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives and their antiproliferative activities against melanoma and hematopoietic cell lines. This study's relevance to the requested compound lies in the exploration of structurally related compounds for potential anticancer applications (Kim et al., 2011).
Antitumor Properties
Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, specifically focusing on a compound that exhibits curative activity against leukemia. This study is pertinent due to the structural similarities with the chemical of interest, indicating potential applications in antitumor therapies (Stevens et al., 1984).
Crystal Structure Analysis
Research by Trilleras et al. (2009) on isostructural compounds, specifically 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, provides insights into the crystal structure and molecular interactions of compounds similar to the requested chemical. This can inform the understanding of its structural properties and potential applications (Trilleras et al., 2009).
Synthesis of Novel Derivatives
Dias et al. (1996) discussed the synthesis of new imidazo[4,5-d][1,3]diazepine derivatives, which are structurally related to the requested compound. The study of these derivatives could provide a foundation for developing new compounds with varied biological activities (Dias et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O4/c1-20-10-6-7-13-23(20)27(38)19-37-26-15-9-8-14-24(26)29(21-11-4-3-5-12-21)35-30(31(37)39)36-32(40)34-22-16-17-28(41-2)25(33)18-22/h3-18,30H,19H2,1-2H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASIGNFSHHEIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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